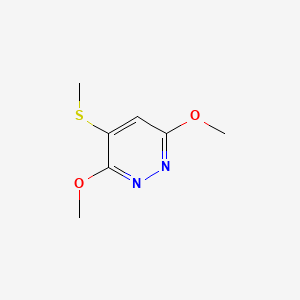
3,6-Dimethoxy-4-(methylthio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-4-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C7H10N2O2S It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-4-(methylthio)pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethoxypyridazine with methylthiolating agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the methylthiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethoxy-4-(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethoxy-4-(methylthio)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-4-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methoxy and methylthio substituents.
3,6-Dimethoxypyridazine: Similar but lacks the methylthio group.
4-Methylthio-3,6-dichloropyridazine: Contains a methylthio group but different substituents at other positions.
Uniqueness
3,6-Dimethoxy-4-(methylthio)pyridazine is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
3,6-dimethoxy-4-methylsulfanylpyridazine |
InChI |
InChI=1S/C7H10N2O2S/c1-10-6-4-5(12-3)7(11-2)9-8-6/h4H,1-3H3 |
Clave InChI |
XIMNMVZGVBFGMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C(=C1)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


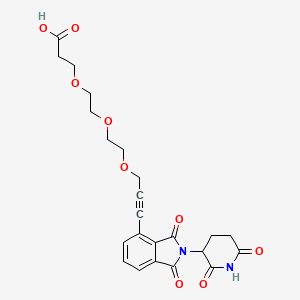
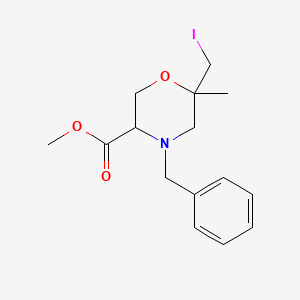
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
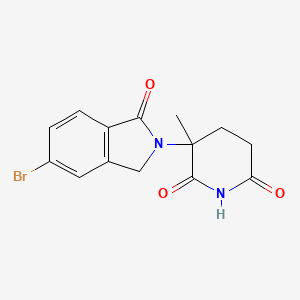
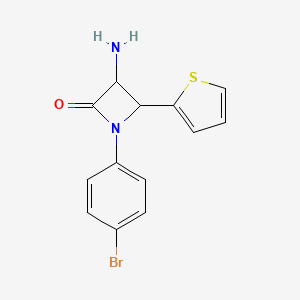
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
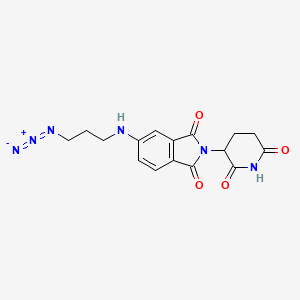
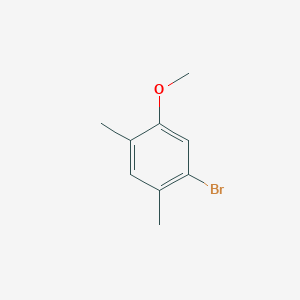
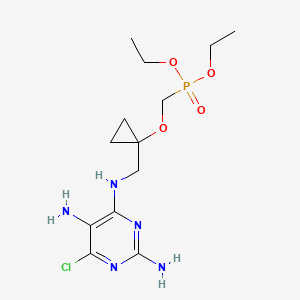
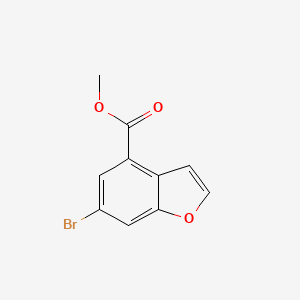
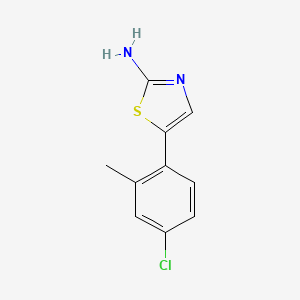
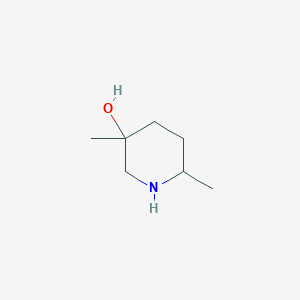
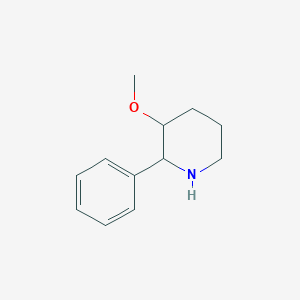
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
